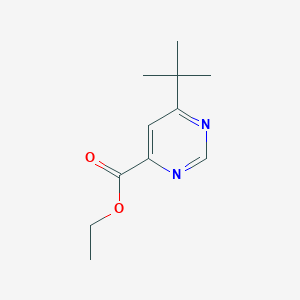amine hydrochloride CAS No. 2098026-03-8](/img/structure/B1492269.png)
[3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
説明
[3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride is a useful research compound. Its molecular formula is C12H19ClFN and its molecular weight is 231.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Amphetamines typically exert their effects by interacting with monoamine transporters in the brain, leading to increased extracellular levels of monoamines. This can result in a range of effects, including increased alertness, focus, and energy, as well as elevated mood and decreased appetite .
The pharmacokinetics of such compounds often involve absorption through the gastrointestinal tract when taken orally, distribution throughout the body and particularly to areas of the brain where their targets are located, metabolism primarily in the liver, and excretion through the kidneys .
生化学分析
Biochemical Properties
3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with monoamine oxidase enzymes, influencing the metabolism of neurotransmitters such as dopamine and serotonin . This interaction can lead to alterations in neurotransmitter levels, impacting various physiological processes.
Cellular Effects
The effects of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . This modulation can affect neuronal communication and overall cell function.
Molecular Mechanism
At the molecular level, 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride exerts its effects through binding interactions with monoamine transporters. It acts as a substrate-based releaser, selectively targeting dopamine and norepinephrine transporters over serotonin transporters . This selective binding leads to the release of these neurotransmitters from the cytosol into the extracellular space, enhancing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings . Its stability and degradation need to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound can enhance cognitive function and increase locomotor activity. At higher doses, it may lead to toxic effects, including neurotoxicity and behavioral changes . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride is involved in several metabolic pathways. It undergoes N-oxidation, aryl hydroxylation, and subsequent O-methylation . These metabolic processes can influence the compound’s activity and its interaction with other biomolecules. Understanding these pathways is essential for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride within cells and tissues are facilitated by its interaction with specific transporters and binding proteins. The compound is moderately lipophilic, allowing it to pass through the lipid-rich outermost barrier of the skin and potentially cross the blood-brain barrier . This property enhances its distribution within the central nervous system.
Subcellular Localization
The subcellular localization of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytosol, where it interacts with monoamine transporters . Its activity and function can be affected by its localization within specific cellular compartments.
特性
IUPAC Name |
3-(3-fluorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-12(2,9-14-3)8-10-5-4-6-11(13)7-10;/h4-7,14H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJJZJYXBCXTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


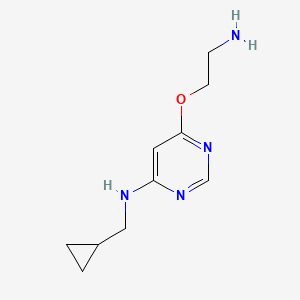
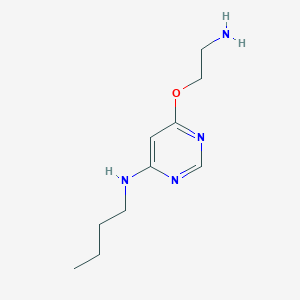

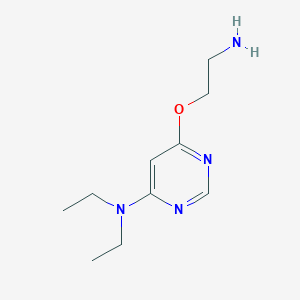
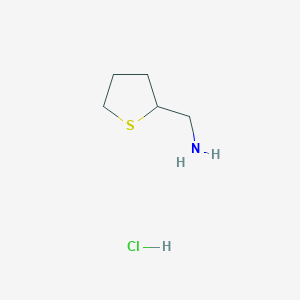
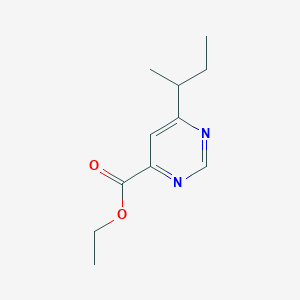
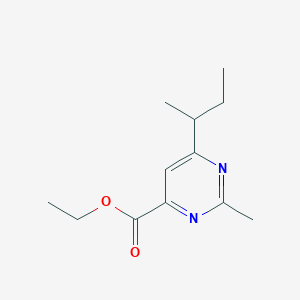
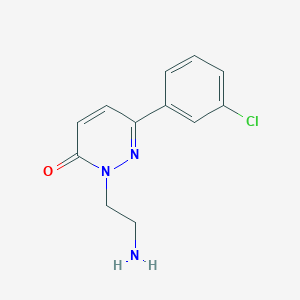

![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492201.png)

![{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1492203.png)
